molecular formula C18H33IN2O B13754667 (2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide CAS No. 25517-16-2

(2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide

Cat. No.: B13754667
CAS No.: 25517-16-2
M. Wt: 420.4 g/mol
InChI Key: BQVKGJVMSZLBTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide is a quaternary ammonium compound featuring an adamantyl group Adamantyl groups are known for their rigid, bulky structure, which can influence the physical and chemical properties of the compounds they are part of

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide typically involves the reaction of 1-adamantyl isocyanate with diethylmethylamine in the presence of an alkylating agent such as methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted with other nucleophiles.

    Oxidation and Reduction: The adamantyl group can undergo oxidation, although it is relatively resistant due to its stable structure.

    Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Common nucleophiles such as chloride, bromide, or hydroxide ions can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of new quaternary ammonium salts.

    Oxidation: Formation of oxidized adamantyl derivatives.

    Hydrolysis: Formation of adamantylamine and diethylmethylamine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide is used as a phase transfer catalyst due to its ability to facilitate reactions between ionic and organic phases.

Biology

In biological research, this compound can be used to study the effects of bulky quaternary ammonium compounds on biological membranes and ion channels.

Medicine

Industry

Industrially, it can be used in the synthesis of advanced materials, including polymers and nanomaterials, where its unique structure can impart desirable properties.

Mechanism of Action

The mechanism of action of (2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide involves its interaction with biological membranes and ion channels. The bulky adamantyl group can disrupt membrane integrity, leading to changes in ion permeability. This can affect various cellular processes, making it a useful tool in studying membrane dynamics and ion channel function.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethylmethylamine: A simpler tertiary amine without the adamantyl group.

    1-Adamantylamine: Contains the adamantyl group but lacks the quaternary ammonium structure.

    Quaternary Ammonium Salts: Various other quaternary ammonium compounds with different alkyl groups.

Uniqueness

The uniqueness of (2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide lies in its combination of the bulky adamantyl group with a quaternary ammonium structure. This combination imparts unique physical and chemical properties, making it valuable in diverse applications from catalysis to drug delivery.

Properties

CAS No.

25517-16-2

Molecular Formula

C18H33IN2O

Molecular Weight

420.4 g/mol

IUPAC Name

[3-(1-adamantylamino)-3-oxopropyl]-diethyl-methylazanium;iodide

InChI

InChI=1S/C18H32N2O.HI/c1-4-20(3,5-2)7-6-17(21)19-18-11-14-8-15(12-18)10-16(9-14)13-18;/h14-16H,4-13H2,1-3H3;1H

InChI Key

BQVKGJVMSZLBTO-UHFFFAOYSA-N

Canonical SMILES

CC[N+](C)(CC)CCC(=O)NC12CC3CC(C1)CC(C3)C2.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.